molecular formula C12H14ClNO3 B14629168 Ethyl 2-[(3-chloropropanoyl)amino]benzoate CAS No. 55301-53-6

Ethyl 2-[(3-chloropropanoyl)amino]benzoate

Cat. No.: B14629168
CAS No.: 55301-53-6
M. Wt: 255.70 g/mol
InChI Key: OXAWLAJPJIUJSF-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chloropropanoyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a benzoate ester linked to a chloropropanoyl group through an amide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-chloropropanoyl)amino]benzoate typically involves the reaction of ethyl benzoate with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chloropropanoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines in the presence of a base.

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Ethyl 2-[(3-hydroxypropanoyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(3-chloropropanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases in the body, releasing the active benzoic acid derivative. The chloropropanoyl group can undergo further metabolic transformations, leading to the formation of various metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(3-chloropropanoyl)amino]benzoate can be compared with other similar compounds such as:

    Ethyl benzoate: Lacks the chloropropanoyl group and has different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, leading to differences in physical properties and reactivity.

    Ethyl 2-[(3-bromopropanoyl)amino]benzoate:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

55301-53-6

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

ethyl 2-(3-chloropropanoylamino)benzoate

InChI

InChI=1S/C12H14ClNO3/c1-2-17-12(16)9-5-3-4-6-10(9)14-11(15)7-8-13/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

OXAWLAJPJIUJSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCCl

Origin of Product

United States

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